(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
Overview
Description
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of butanoic acid, featuring an amino group and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride typically involves several steps. One common method starts with the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The protected amino acid is then subjected to iodination to introduce the iodophenyl group. The final step involves deprotection of the amino group and conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups.
Substitution: The iodophenyl group can be substituted with other groups using reagents like palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein-ligand interactions and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The iodophenyl group allows for strong binding to certain proteins, making it a useful tool in studying protein-ligand interactions. The amino group can participate in hydrogen bonding, further stabilizing these interactions .
Comparison with Similar Compounds
Similar Compounds
4-(4-Iodophenyl)butanoic acid: This compound lacks the amino group but shares the iodophenyl group, making it useful for similar applications.
4-Iodobenzenebutanoic acid: Another similar compound, often used in synthetic chemistry.
Uniqueness
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is unique due to the presence of both the amino and iodophenyl groups. This combination allows for versatile applications in various fields, from synthetic chemistry to biological research .
Properties
IUPAC Name |
(3S)-3-amino-4-(4-iodophenyl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKGKNIRLMPHEI-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375854 | |
Record name | (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270065-70-8 | |
Record name | (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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